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molecular formula C10H11NO B8797721 2-Hydroxy-4-phenylbutanenitrile CAS No. 53279-92-8

2-Hydroxy-4-phenylbutanenitrile

Cat. No. B8797721
M. Wt: 161.20 g/mol
InChI Key: CUJUQPVHWIDESZ-UHFFFAOYSA-N
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Patent
US05003083

Procedure details

α-Cyano-3-phenylpropyl alcohol wad hydrolyzed in concentrated hydrochloric acid (0.5 ml) at room temperature for 3 days with stirring to convert it to 1-hydroxy-4-phenyl butyric acid which was isolated by crystallization from benzene. [α]D20 =7.02° (ethanol, c=0.968).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-hydroxy-4-phenyl butyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([OH:12])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)#[N:2].C1C=CC=CC=1.C(O)C>Cl>[C:1]([C@@H:3]([OH:12])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(CCC1=CC=CC=C1)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
1-hydroxy-4-phenyl butyric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)[C@H](CCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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